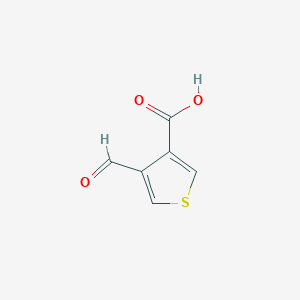

4-Formylthiophene-3-carboxylic acid

CAS No.: 53686-05-8

Cat. No.: VC7979266

Molecular Formula: C6H4O3S

Molecular Weight: 156.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53686-05-8 |

|---|---|

| Molecular Formula | C6H4O3S |

| Molecular Weight | 156.16 g/mol |

| IUPAC Name | 4-formylthiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H4O3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3H,(H,8,9) |

| Standard InChI Key | ZONWYWSSWFMJRC-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CS1)C(=O)O)C=O |

| Canonical SMILES | C1=C(C(=CS1)C(=O)O)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

4-Formylthiophene-3-carboxylic acid belongs to the class of thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. The compound’s molecular structure combines a reactive formyl group (-CHO) and a carboxylic acid (-COOH), enabling diverse chemical transformations. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.16 g/mol | |

| Purity (Commercial) | 97% | |

| Storage Conditions | Room temperature |

The presence of both electron-withdrawing (carboxylic acid) and electron-donating (formyl) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic substitutions .

Spectroscopic Data

Commercial suppliers such as Moldb provide analytical documentation, including NMR, HPLC, and LC-MS spectra, to verify the compound’s identity . The -NMR spectrum typically shows signals for the aromatic thiophene protons (~7.5–8.5 ppm), the formyl proton (~9.8 ppm), and the carboxylic acid proton (~12–13 ppm). IR spectroscopy confirms the presence of carbonyl stretches at ~1700 cm (carboxylic acid) and ~1680 cm (formyl group) .

Synthesis Methodologies

Single-Step Amination of 3-Oxotetrahydrothiophenes

A landmark patent (US4847386A) describes a single-step process for synthesizing 3-aminothiophenes from 3-oxotetrahydrothiophenes using hydroxylamine salts in polar solvents . While this method primarily targets aminothiophenes, its principles are relevant for functionalizing thiophene precursors like 4-formylthiophene-3-carboxylic acid. Key reaction conditions include:

-

Reactants: Hydroxylamine hydrochloride or sulfate.

-

Solvents: Methanol, ethanol, or dimethylformamide (DMF).

-

Temperature: 50–200°C.

-

Yield: Highly dependent on substituents; alkoxycarbonyl groups enhance reactivity .

For example, substituting a 4-alkoxycarbonyl group with a formyl-carboxylic acid system could enable analogous transformations, though specific adaptations would be required to preserve the acid functionality .

Carboxylic Acid Activation and Coupling

Ambeed’s synthetic protocols for thiophene derivatives highlight the use of oxalyl chloride to activate carboxylic acids into acyl chlorides, followed by coupling with amines or alcohols . Applying this to 4-formylthiophene-3-carboxylic acid:

-

Activation:

Conducted in dichloromethane (DCM) with catalytic DMF at 0–20°C . -

Coupling:

The acyl chloride reacts with nucleophiles (e.g., amines) to form amides, a reaction leveraged in drug discovery for creating bitopic ligands targeting dopamine receptors .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Activation | Oxalyl chloride, DMF, DCM | >90% |

| Coupling | Amines, KCO, RT | 29–70% |

Applications in Pharmaceutical Research

Dopamine Receptor Ligands

Recent studies on thiophene-based bitopic ligands, such as those derived from fallypride, demonstrate the utility of carboxylic acid-functionalized thiophenes in enhancing selectivity for dopamine D3 over D2 receptors . The carboxylic acid group in 4-formylthiophene-3-carboxylic acid facilitates hydrogen bonding with Asp110 in the D3 receptor’s secondary binding site, a critical interaction for subtype specificity . Modifying the formyl group’s steric and electronic properties could further optimize binding affinities.

Antibacterial and Antiviral Agents

Though direct evidence is limited in the provided sources, analogous thiophene-carboxylic acids exhibit antimicrobial activity by disrupting bacterial cell wall synthesis. The formyl group’s electrophilicity may enable Schiff base formation with microbial enzymes, inhibiting essential metabolic pathways .

Future Directions and Challenges

Expanding Synthetic Utility

Future research should explore:

-

Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral thiophene derivatives.

-

Green Chemistry Approaches: Replacing oxalyl chloride with less hazardous activating agents (e.g., T3P®).

Computational Modeling

Molecular dynamics simulations could predict how substituent modifications affect receptor binding, guiding the design of next-generation therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume